Methyl-d3 3-Oxobutanoate
CAS No.: 107694-22-4
Cat. No.: VC0022306
Molecular Formula: C5H8O3
Molecular Weight: 119.134
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107694-22-4 |
|---|---|
| Molecular Formula | C5H8O3 |
| Molecular Weight | 119.134 |
| IUPAC Name | trideuteriomethyl 3-oxobutanoate |
| Standard InChI | InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i2D3 |
| Standard InChI Key | WRQNANDWMGAFTP-BMSJAHLVSA-N |
| SMILES | CC(=O)CC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl-d3 3-Oxobutanoate is a deuterated derivative of methyl 3-oxobutanoate (also known as methyl acetoacetate) in which the three hydrogen atoms of the methyl ester group are replaced with deuterium atoms. This selective deuteration creates a molecule that maintains the chemical reactivity of the parent compound while providing a unique isotopic signature.
Basic Chemical Information
The compound is characterized by the following key identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 107694-22-4 |
| IUPAC Name | trideuteriomethyl 3-oxobutanoate |
| Molecular Formula | C5H5D3O3 |
| Molecular Weight | 119.13 g/mol |
| Structure | CH3COCH2COO(CD3) |
| Synonyms | 3-Oxobutyric Acid Methyl-d3 Ester, Acetoacetate methyl-d3 Ester, Methyl-d3 3-Oxobutyrate |
The structural arrangement features a linear carbon backbone with functional groups positioned strategically to maintain specific chemical reactivity .
Physical and Chemical Properties
Methyl-d3 3-Oxobutanoate exhibits the following physical and chemical characteristics:
| Property | Description |
|---|---|
| Physical State | Oily liquid at room temperature |
| Color | Colorless to pale yellow |
| Solubility | Soluble in chloroform, dichloromethane, tetrahydrofuran; slightly soluble in ethyl acetate |
| Storage Requirements | Refrigeration at +4°C, preferably under inert atmosphere |
| Shipping Conditions | Blue ice (cold chain) |
| Stability | Stable under recommended storage conditions |
The compound's physical properties closely mirror those of its non-deuterated analog, with slight variations due to the isotopic substitution .
Synthesis Methods and Production
Several synthesis routes have been developed for the production of Methyl-d3 3-Oxobutanoate, each offering specific advantages depending on the required scale and purity.
Methanol-d4 Reaction with Meldrum's Acid
The most commonly documented synthesis method involves the reaction of deuterated methanol (methanol-d4) with 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) under specific conditions:
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Reactants are mixed in benzene as the solvent
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The mixture is heated under reflux conditions
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The reaction yields approximately 38% of Methyl-d3 3-Oxobutanoate
This synthetic approach has been referenced in scientific literature, including work published in Bioorganic and Medicinal Chemistry Letters .
Alternative Synthesis Methods
Alternative synthetic routes include condensation reactions involving methyl esters of acetoacetic acid with appropriate reagents under controlled conditions. These methods typically require careful optimization to achieve satisfactory yields and isotopic purity.
The selection of synthesis method depends on factors such as:
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Required isotopic purity
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Scale of production
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Available starting materials
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Desired yield
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Cost considerations
Applications in Scientific Research
Methyl-d3 3-Oxobutanoate serves multiple purposes in scientific research, with applications spanning several disciplines.
Reaction Mechanism Studies
One of the primary applications of Methyl-d3 3-Oxobutanoate is in elucidating reaction mechanisms. The deuterium labeling provides a traceable marker that allows researchers to:
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Determine reaction pathways and sequence
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Identify intermediates in complex transformations
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Study kinetic isotope effects
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Validate proposed mechanistic hypotheses
For example, studies on the photolysis of acetone in the presence of methyl-d3 acetate (a similar deuterated compound) have revealed activation energies for specific abstraction reactions:
| Abstraction Reaction | Activation Energy |
|---|---|
| CH3 + CH3COOCD3 → CH4 + CH2COOCD3 | 10±0.5 kcal |
| CH3 + CH3COOCD3 → CH3D + CH3COOCD2 | 11±1 kcal |
These findings demonstrate how deuterium labeling enables precise measurement of reaction parameters that would otherwise be difficult to determine .
Pharmaceutical Development
In pharmaceutical research, Methyl-d3 3-Oxobutanoate serves as:
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A building block for synthesizing deuterated pharmaceutical compounds
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A reagent in the Biginelli reaction, which produces dihydropyrimidinones with potential medicinal properties
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A tracer in drug metabolism studies
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A component in the development of analytical standards
The compound participates in the Biginelli reaction, forming molecules including dihydropyrimidinones which have demonstrated various biological activities .
Metabolic and Biochemical Studies
The isotopic labeling of Methyl-d3 3-Oxobutanoate makes it valuable for:
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Tracing metabolic pathways
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Studying enzymatic reactions
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Investigating biochemical transformations
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Developing analytical methods for metabolomics research
By following the deuterium atoms through various biological processes, researchers can gain insights into metabolism and biochemical mechanisms.
Chemical Reactivity and Reaction Profile
Methyl-d3 3-Oxobutanoate participates in various chemical reactions, primarily driven by its functional groups.
Key Reaction Types
The compound can undergo several reaction types, including:
| Reaction Type | Common Reagents | Major Products | Applications |
|---|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids | Synthesis of deuterated carboxylic acids |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols | Production of deuterated alcohols |
| Substitution | Grignard reagents, Organolithium compounds | Substituted derivatives | Creation of complex deuterated molecules |
| Condensation | Aldehydes, Amines | Heterocyclic compounds | Synthesis of biologically active molecules |
These reactions form the foundation for the compound's utility in organic synthesis and pharmaceutical development.
Isotope Effects on Reaction Kinetics
The presence of deuterium atoms in Methyl-d3 3-Oxobutanoate influences reaction rates through the kinetic isotope effect. This phenomenon arises from the difference in zero-point energy between C-H and C-D bonds, resulting in different activation energies for reactions involving these bonds.
The kinetic isotope effect is particularly valuable in mechanistic studies, where the rate differences between deuterated and non-deuterated compounds can reveal details about reaction transition states and rate-limiting steps .
Analytical Characterization Techniques
Accurate characterization of Methyl-d3 3-Oxobutanoate requires specialized analytical techniques that can detect and quantify isotopic substitution.
Spectroscopic Methods
Several spectroscopic techniques are employed for characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about deuterium incorporation and molecular structure
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Mass Spectrometry (MS): Confirms molecular weight and isotopic composition
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Infrared (IR) Spectroscopy: Identifies functional groups and distinguishes between deuterated and non-deuterated bonds
Chromatographic Analysis
Chromatographic methods are essential for purity assessment:
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Gas Chromatography (GC): Evaluates purity and can be coupled with mass spectrometry for structural confirmation
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High-Performance Liquid Chromatography (HPLC): Useful for separation and quantification
These analytical approaches ensure the identity, purity, and isotopic enrichment of Methyl-d3 3-Oxobutanoate for research applications.
The relatively high cost reflects the specialized synthesis requirements and limited production scale .
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